2-(ethylsulfonyl)-N-(3-isopropoxypropyl)-4-tosylthiazol-5-amine
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Overview
Description
2-(ethylsulfonyl)-N-(3-isopropoxypropyl)-4-tosylthiazol-5-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include an ethylsulfonyl group, an isopropoxypropyl group, and a tosylthiazolamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfonyl)-N-(3-isopropoxypropyl)-4-tosylthiazol-5-amine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the tosyl group. The ethylsulfonyl and isopropoxypropyl groups are then added through subsequent reactions. Common reagents used in these steps include thionyl chloride, tosyl chloride, and various alkylating agents. Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfonyl)-N-(3-isopropoxypropyl)-4-tosylthiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the tosyl group, yielding a simpler thiazole derivative.
Substitution: The isopropoxypropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced thiazole compounds, and substituted thiazole derivatives
Scientific Research Applications
2-(ethylsulfonyl)-N-(3-isopropoxypropyl)-4-tosylthiazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(ethylsulfonyl)-N-(3-isopropoxypropyl)-4-tosylthiazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to bind to active sites, altering the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylsulfonyl)-N-(3-isopropoxypropyl)-4-tosylthiazol-5-amine
- 2-(ethylsulfonyl)-N-(3-methoxypropyl)-4-tosylthiazol-5-amine
- 2-(ethylsulfonyl)-N-(3-isopropoxypropyl)-4-methylthiazol-5-amine
Uniqueness
2-(ethylsulfonyl)-N-(3-isopropoxypropyl)-4-tosylthiazol-5-amine is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H26N2O5S3 |
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Molecular Weight |
446.6 g/mol |
IUPAC Name |
2-ethylsulfonyl-4-(4-methylphenyl)sulfonyl-N-(3-propan-2-yloxypropyl)-1,3-thiazol-5-amine |
InChI |
InChI=1S/C18H26N2O5S3/c1-5-27(21,22)18-20-17(16(26-18)19-11-6-12-25-13(2)3)28(23,24)15-9-7-14(4)8-10-15/h7-10,13,19H,5-6,11-12H2,1-4H3 |
InChI Key |
BXOLKQWKLZWHHX-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=C(S1)NCCCOC(C)C)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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